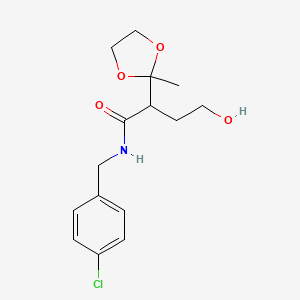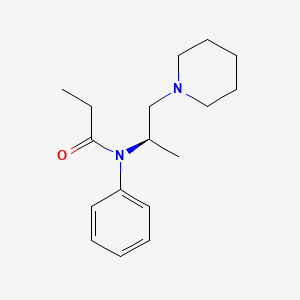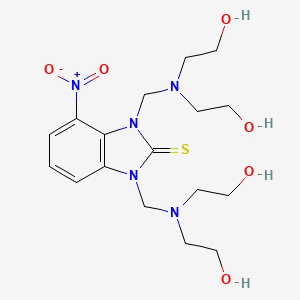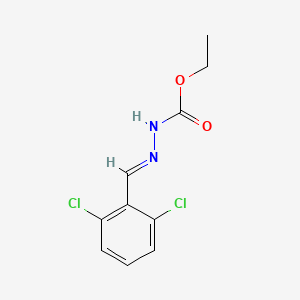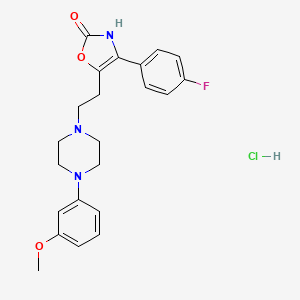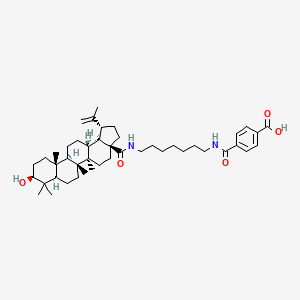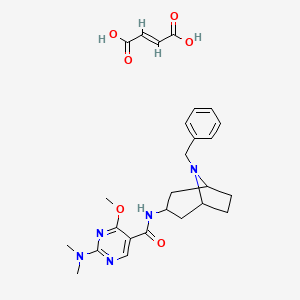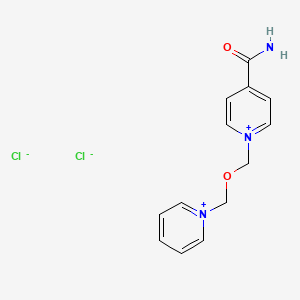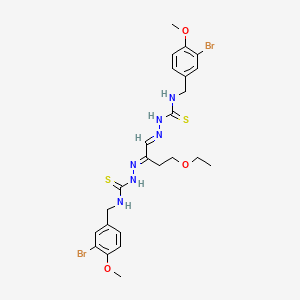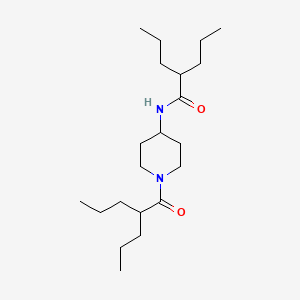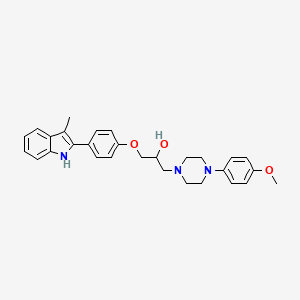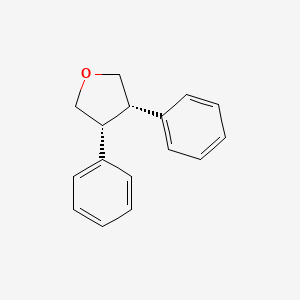
3,4-Diphenyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diphenyloxolane, also known as 3,4-diphenyltetrahydrofuran, is an organic compound with the molecular formula C16H16O. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its structural features, which include two phenyl groups attached to the oxolane ring. The presence of these phenyl groups imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyloxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 1,2-diphenylethanol with ethylene oxide. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the oxolane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 3,4-Diphenyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
3,4-Diphenyloxolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Diphenyloxolane involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
3,4-Diphenylfuran: Similar in structure but contains a furan ring instead of an oxolane ring.
3,4-Diphenylpyrrole: Contains a pyrrole ring, differing in the heteroatom present in the ring structure.
3,4-Diphenylthiophene: Features a thiophene ring with sulfur as the heteroatom.
Uniqueness: 3,4-Diphenyloxolane is unique due to its oxolane ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of the oxygen atom in the ring structure influences its polarity, solubility, and potential for hydrogen bonding, setting it apart from similar compounds with different heteroatoms.
特性
CAS番号 |
1393686-95-7 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
(3S,4R)-3,4-diphenyloxolane |
InChI |
InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16+ |
InChIキー |
BQRJKBFGRQFFMF-IYBDPMFKSA-N |
異性体SMILES |
C1[C@H]([C@H](CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


